2-[(Benzyloxy)methyl]piperidine
CAS No.: 104678-14-0
Cat. No.: VC18546509
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Benzyloxy)methyl]piperidine - 104678-14-0](/images/structure/VC18546509.png)
Specification
CAS No. | 104678-14-0 |
---|---|
Molecular Formula | C13H19NO |
Molecular Weight | 205.30 g/mol |
IUPAC Name | 2-(phenylmethoxymethyl)piperidine |
Standard InChI | InChI=1S/C13H19NO/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2 |
Standard InChI Key | QJQFTDCEQKMEFU-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC(C1)COCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-[(Benzyloxy)methyl]piperidine features a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 2-position by a benzyloxy methyl group (-CH₂OBn). This substitution introduces steric and electronic effects that influence reactivity. The benzyloxy moiety contributes aromatic character and lipophilicity, while the methylene bridge (-CH₂-) enhances conformational flexibility .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Nucleophilic Substitution Pathways
The primary synthetic route involves reacting piperidine derivatives with benzyloxymethyl halides (e.g., benzyloxymethyl chloride) in the presence of a base. Typical conditions include:
-
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
A patent (US10774093B2) describes analogous synthetic procedures for piperidine derivatives, highlighting the use of K₂CO₃ in acetonitrile at 50–55°C to achieve high yields .
Table 2: Representative Synthetic Conditions
Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
NaH, Benzyloxymethyl chloride | Ethanol | 25 | 75 | |
KOtBu, Benzyloxymethyl bromide | Acetonitrile | 50 | 82 |
Purification and Isolation
Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. The final compound is typically isolated as a colorless oil or low-melting solid.
Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the benzylic position, yielding a ketone derivative.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating 2-(hydroxymethyl)piperidine.
Alkylation and Acylation
The secondary amine in the piperidine ring undergoes alkylation with alkyl halides or acylation with acid chlorides. For example, reaction with acetyl chloride in dichloromethane produces the corresponding acetamide.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
-
Antipsychotics: Structural analogs are explored for dopamine receptor modulation.
-
Antivirals: Piperidine scaffolds are key in protease inhibitor design.
Ligand Design in Catalysis
2-[(Benzyloxy)methyl]piperidine derivatives act as ligands in asymmetric catalysis. For example, palladium complexes catalyze Suzuki-Miyaura couplings with enantiomeric excess (ee) >90%.
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Competing reactions at the piperidine nitrogen require careful optimization .
-
Scalability: Large-scale reactions face catalyst deactivation, as noted in a patent where additional Pd/C was needed mid-reaction .
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the benzyloxy group to enhance potency.
-
Drug Delivery Systems: Exploiting lipophilicity for blood-brain barrier penetration in CNS drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume